Cas no 1337341-90-8 (2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol)

2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol structure
1337341-90-8 structure
商品名:2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
CAS番号:1337341-90-8
MF:C11H17NO2
メガワット:195.258183240891
CID:6563945
PubChem ID:76220854

2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol 化学的及び物理的性質

名前と識別子

    • 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
    • EN300-1857061
    • 1337341-90-8
    • インチ: 1S/C11H17NO2/c1-7-5-9(10(12)3-4-13)11(14)6-8(7)2/h5-6,10,13-14H,3-4,12H2,1-2H3
    • InChIKey: RYAWRWQYMNJECT-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC(C)=C(C)C=C1C(CCO)N

計算された属性

  • せいみつぶんしりょう: 195.125928785g/mol
  • どういたいしつりょう: 195.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 175
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 66.5Ų

2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1857061-0.5g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
0.5g
$1536.0 2023-09-18
Enamine
EN300-1857061-1g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
1g
$1599.0 2023-09-18
Enamine
EN300-1857061-0.1g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
0.1g
$1408.0 2023-09-18
Enamine
EN300-1857061-0.05g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
0.05g
$1344.0 2023-09-18
Enamine
EN300-1857061-1.0g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
1g
$1599.0 2023-06-04
Enamine
EN300-1857061-0.25g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
0.25g
$1472.0 2023-09-18
Enamine
EN300-1857061-5.0g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
5g
$4641.0 2023-06-04
Enamine
EN300-1857061-5g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
5g
$4641.0 2023-09-18
Enamine
EN300-1857061-2.5g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
2.5g
$3136.0 2023-09-18
Enamine
EN300-1857061-10.0g
2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol
1337341-90-8
10g
$6882.0 2023-06-04

2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol 関連文献

2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenolに関する追加情報

Introduction to 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol (CAS No. 1337341-90-8)

2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol, identified by the Chemical Abstracts Service Number (CAS No.) 1337341-90-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenolic core with substituents that include an amino group and a hydroxypropyl chain, exhibits unique structural and functional properties that make it a promising candidate for various applications in medicinal chemistry and drug development.

The molecular structure of 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol consists of a benzene ring substituted with two methyl groups at the 4th and 5th positions, respectively. This dimethylation enhances the lipophilicity of the molecule, which is a critical factor in determining its bioavailability and interaction with biological targets. Additionally, the presence of a primary amino group and a hydroxypropyl side chain introduces both basic and hydrophilic characteristics, allowing for versatile interactions with biological systems.

One of the most intriguing aspects of this compound is its potential as a building block in the synthesis of more complex pharmacophores. The combination of an amino group and a hydroxyl group on adjacent carbon atoms provides opportunities for further functionalization through condensation reactions, such as Schiff base formation or etherification. These modifications can lead to derivatives with enhanced biological activity, making 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol a valuable intermediate in the development of novel therapeutic agents.

Recent advancements in computational chemistry have enabled more precise predictions of the pharmacological properties of 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol. Molecular docking studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases and cancer. The dimethylphenol moiety, in particular, has been shown to interact favorably with aromatic binding pockets in target proteins, potentially leading to the development of potent small-molecule inhibitors.

In vitro studies have begun to explore the biological activity of 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol, revealing promising results in preliminary assays. The compound has demonstrated moderate inhibitory effects on enzymes such as lipoxygenase and cyclooxygenase, which are key players in the inflammatory response. Furthermore, its ability to cross cell membranes due to its amphiphilic nature suggests potential applications in drug delivery systems designed to enhance therapeutic efficacy.

The synthesis of 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol presents an interesting challenge for organic chemists. Traditional synthetic routes involve multi-step reactions starting from commercially available precursors like 4,5-dimethoxybenzaldehyde. The introduction of the amino group followed by nucleophilic addition to form the hydroxypropyl side chain requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have recently provided more efficient pathways for this transformation, reducing both reaction time and waste generation.

The potential applications of 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol extend beyond pharmaceuticals into other areas such as agrochemicals and material science. Its structural motifs are reminiscent of natural products known for their biological activities, suggesting that derivatives could serve as leads for discovering new compounds with utility in crop protection or industrial processes.

As research continues to uncover new therapeutic targets and mechanisms, the demand for versatile intermediates like 2-(1-amino-3-hydroxypropyl)-4,5-dimethylphenol is expected to grow. Collaborative efforts between synthetic chemists and biologists will be crucial in translating laboratory findings into clinical applications. The compound's unique structural features offer a rich scaffold for innovation, making it an exciting area of study for researchers aiming to develop next-generation therapeutics.

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